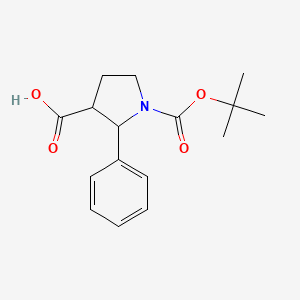

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is the amino group in organic compounds . This compound, also known as a Boc-protected amino acid, is used as a protecting group in organic synthesis .

Mode of Action

The compound interacts with its target through a process known as protection . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amino group from unwanted reactions during subsequent steps in the synthesis .

Biochemical Pathways

The compound affects the synthesis pathway of organic compounds. By protecting the amino group, it allows for selective bond formation while minimizing competing reactions with reactive functional groups . This is particularly important in the synthesis of complex molecules where multiple reactive sites are present .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its structure and the nature of the Boc group. The Boc group is known for its stability, which could potentially affect the compound’s bioavailability .

Result of Action

The result of the compound’s action is the formation of a protected amino acid . This allows for selective reactions to occur at other sites in the molecule during subsequent steps in the synthesis . The Boc group can be removed later in the synthesis process using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of adding the Boc group to amines requires aqueous conditions and a base . Additionally, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability are highly dependent on the chemical environment.

Actividad Biológica

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid (Boc-2-Ph-Pyrrolidine) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 291.34 g/mol

- CAS Number : 455955-08-5

- Purity : Typically around 95% .

The primary mechanism of action for Boc-2-Ph-Pyrrolidine involves its role as a protecting group for amino acids in organic synthesis. By protecting the amino group, it facilitates selective bond formation while minimizing unwanted reactions with other functional groups. This property is crucial in various synthetic pathways where precise control over reactivity is required.

Antimicrobial Properties

Research indicates that compounds similar to Boc-2-Ph-Pyrrolidine exhibit antimicrobial activity. For instance, certain carboxylic acids have been noted for their ability to inhibit microbial growth at lower concentrations than expected, suggesting potential applications as food preservatives. The efficacy of these compounds in inhibiting microbial growth can be attributed to their structural characteristics.

Anticancer Activity

While specific studies on Boc-2-Ph-Pyrrolidine's anticancer properties are scarce, related pyrrolidine derivatives have shown promising results in cancer research. For example, a study involving 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The study highlighted that modifications to the pyrrolidine structure could significantly enhance anticancer efficacy .

Study on Related Compounds

A comparative study on various pyrrolidine derivatives revealed that certain modifications could lead to enhanced biological activities. For example, compounds with phenyl substitutions exhibited varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can impact biological activity significantly .

| Compound | IC50 (μM) | Cell Line | Selectivity Index |

|---|---|---|---|

| Compound A | 0.6 ± 0.1 | RD Cells | 16.2 |

| Compound B | ≥100 | HeLa Cells | N/A |

| Compound C | 1.4 ± 0.2 | BxPC-3 Cells | N/A |

This table summarizes findings from a study assessing the antiproliferative effects of various compounds on different cancer cell lines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is primarily utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the context of drug discovery for neurodegenerative diseases and pain management.

Case Study :

In a study focusing on the synthesis of novel analgesics, derivatives of this compound were synthesized and tested for their efficacy in pain relief. The results indicated that certain derivatives exhibited significant analgesic properties comparable to established pain medications .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of pyrrolidine derivatives. Its tert-butoxycarbonyl (Boc) protecting group is widely used to protect amines during chemical reactions.

Data Table: Synthesis Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Medicinal Chemistry | Synthesis of analgesics and neuroactive compounds | Novel analgesics from pyrrolidine |

| Organic Synthesis | Intermediate for synthesizing various pyrrolidine derivatives | Pyrrolidine-based pharmaceuticals |

| Chiral Synthesis | Used in the production of chiral intermediates | Chiral catalysts |

Chiral Catalysis

The compound's chiral nature makes it valuable in asymmetric synthesis, where it can be used as a chiral catalyst or ligand to produce enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy and safety.

Case Study :

Research demonstrated that using this compound as a ligand in palladium-catalyzed reactions led to improved yields of chiral products, highlighting its effectiveness in asymmetric catalysis .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGJNQZIAVFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623629 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455955-08-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.